molecular formula C27H31N3O4S B4022005 N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B4022005
M. Wt: 493.6 g/mol
InChI Key: VIAKTKMXVRNDPJ-UHFFFAOYSA-N
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Description

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting intermediate is then reacted with a sulfonamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, dichloromethane, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant properties . The compound may also inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide stands out due to its unique combination of a benzylpiperazine moiety and a phenoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-22(27(31)29-19-17-28(18-20-29)21-23-9-5-3-6-10-23)30(35(2,32)33)24-13-15-26(16-14-24)34-25-11-7-4-8-12-25/h3-16,22H,17-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKTKMXVRNDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Reactant of Route 6
N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

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